molecular formula C16H32O2S B11965266 Acetic acid, (dodecylthio)-, ethyl ester CAS No. 88591-31-5

Acetic acid, (dodecylthio)-, ethyl ester

Cat. No.: B11965266
CAS No.: 88591-31-5
M. Wt: 288.5 g/mol
InChI Key: UTAUTWBWOHOFPW-UHFFFAOYSA-N
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Description

Acetic acid, (dodecylthio)-, ethyl ester (CAS: Not explicitly provided; structurally inferred as ethyl 2-(dodecylthio)acetate) is a sulfur-containing ester derivative of acetic acid. Its molecular structure consists of an ethyl ester group (-OCH₂CH₃), a dodecylthio (-S-C₁₂H₂₅) substituent at the α-carbon of the acetic acid backbone. This compound belongs to the class of thioesters, characterized by a sulfur atom replacing the oxygen in the ester linkage, enhancing lipophilicity and altering reactivity compared to traditional oxygen-based esters.

Thioesters like this are significant in organic synthesis, surfactants, and polymer chemistry due to their unique electronic and solubility properties.

Properties

CAS No.

88591-31-5

Molecular Formula

C16H32O2S

Molecular Weight

288.5 g/mol

IUPAC Name

ethyl 2-dodecylsulfanylacetate

InChI

InChI=1S/C16H32O2S/c1-3-5-6-7-8-9-10-11-12-13-14-19-15-16(17)18-4-2/h3-15H2,1-2H3

InChI Key

UTAUTWBWOHOFPW-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCSCC(=O)OCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid, (dodecylthio)-, ethyl ester typically involves the esterification reaction between acetic acid, dodecylthiol, and ethanol. The reaction is catalyzed by an acid, such as sulfuric acid or hydrochloric acid, and is carried out under reflux conditions to ensure complete reaction. The general reaction can be represented as follows:

CH3COOH+C12H25SH+C2H5OHCH3COOC2H5+H2O\text{CH}_3\text{COOH} + \text{C}_{12}\text{H}_{25}\text{SH} + \text{C}_2\text{H}_5\text{OH} \rightarrow \text{CH}_3\text{COO}\text{C}_2\text{H}_5 + \text{H}_2\text{O} CH3​COOH+C12​H25​SH+C2​H5​OH→CH3​COOC2​H5​+H2​O

Industrial Production Methods

In an industrial setting, the production of this ester can be scaled up using continuous flow reactors. The reactants are continuously fed into the reactor, and the product is continuously removed. This method ensures high efficiency and yield. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid is common to accelerate the reaction.

Chemical Reactions Analysis

Types of Reactions

Acetic acid, (dodecylthio)-, ethyl ester can undergo various chemical reactions, including:

    Hydrolysis: The ester can be hydrolyzed back to its parent carboxylic acid and alcohol in the presence of water and an acid or base catalyst.

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Substitution: The ester group can participate in nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Substitution: Nucleophiles such as amines or thiols.

Major Products

    Hydrolysis: Acetic acid and ethanol.

    Oxidation: Sulfoxides or sulfones.

    Substitution: Various substituted esters.

Scientific Research Applications

Acetic acid, (dodecylthio)-, ethyl ester has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a solvent for various reactions.

    Biology: Studied for its potential antimicrobial properties.

    Medicine: Investigated for its potential use in drug delivery systems due to its ability to form micelles.

    Industry: Used in the production of fragrances, flavorings, and as a plasticizer in polymer industries.

Mechanism of Action

The mechanism by which acetic acid, (dodecylthio)-, ethyl ester exerts its effects depends on the specific application. In antimicrobial studies, it is believed to disrupt microbial cell membranes due to its amphiphilic nature. In drug delivery, it forms micelles that can encapsulate hydrophobic drugs, enhancing their solubility and bioavailability.

Comparison with Similar Compounds

Alkylthio-Substituted Acetic Acid Esters

Compounds with varying alkyl chain lengths or substituents on the thio group exhibit distinct physicochemical properties:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Properties Applications
Acetic acid, (dodecylthio)-, ethyl ester C₁₆H₃₂O₂S ~288.5 (estimated) High lipophilicity, low water solubility Surfactants, organic synthesis
Acetic acid, (propylthio)-, ethyl ester C₇H₁₄O₂S 162.25 Moderate volatility, reactive thioether Intermediate in pharmaceuticals
Acetic acid, (phenylthio)-, ethyl ester C₁₀H₁₂O₂S 212.27 Aromatic thioester, UV activity Photochemical studies

Key Differences :

  • Chain Length : Longer alkyl chains (e.g., dodecyl) increase hydrophobicity and melting/boiling points compared to shorter chains (e.g., propyl) .
  • Substituent Type : Aromatic thioesters (e.g., phenylthio) exhibit π-π interactions, influencing solubility and electronic properties, whereas aliphatic chains enhance lipid compatibility .

Oxygen-Based Acetic Acid Esters

Traditional esters like ethyl acetate (acetic acid, ethyl ester) lack sulfur, leading to contrasting behaviors:

Compound Name Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) Solubility in Water (g/L)
Acetic acid, ethyl ester C₄H₈O₂ 88.11 77.1 83 (highly miscible)
This compound C₁₆H₃₂O₂S ~288.5 >250 (estimated) <0.1 (poor solubility)

Key Differences :

  • Volatility: Ethyl acetate is highly volatile due to its low molecular weight, whereas the dodecylthio derivative is non-volatile and thermally stable .
  • Reactivity : Thioesters undergo nucleophilic substitution more readily than oxygen esters due to sulfur’s polarizability, making them useful in coupling reactions .

Biological Activity

Acetic acid, (dodecylthio)-, ethyl ester, also known by its CAS number 88591-31-5, is an organic compound that has garnered interest for its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following chemical properties:

PropertyDetails
CAS Number 88591-31-5
Molecular Formula C12H24O2S
Molecular Weight 248.38 g/mol
IUPAC Name Ethyl dodecylthioacetate

Synthesis

The synthesis of this compound typically involves the reaction of dodecylthiol with acetic acid in the presence of a suitable catalyst. This process can be optimized through various methods including esterification techniques that enhance yield and purity.

Antimicrobial Properties

Research indicates that acetic acid esters exhibit significant antimicrobial activity. For instance, studies have shown that various alkyl esters of acetic acid possess antibacterial properties against Gram-positive and Gram-negative bacteria. The hydrophobic nature of the dodecyl group enhances the compound's ability to disrupt bacterial membranes, leading to cell lysis and death .

Anticancer Activity

Preliminary studies suggest that this compound may possess anticancer properties. In vitro tests using human cancer cell lines have indicated that this compound can inhibit cell proliferation and induce apoptosis. For example, compounds similar to this ester have been shown to exhibit dose-dependent cytotoxicity against breast cancer cell lines (MCF-7) with IC50 values indicating significant effectiveness at certain concentrations .

The biological activity of this compound can be attributed to several mechanisms:

  • Membrane Disruption : The long hydrophobic dodecyl chain allows the compound to integrate into lipid membranes, disrupting their integrity and leading to increased permeability.
  • Enzyme Inhibition : Similar compounds have been shown to inhibit specific enzymes involved in cancer cell metabolism, restricting their growth and survival.
  • Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in cells, leading to increased levels of ROS that can trigger apoptotic pathways .

Case Studies and Research Findings

A variety of studies have investigated the biological activities of related compounds:

  • Study on Antimicrobial Activity : A comparative study demonstrated that fatty acid esters including dodecylthio derivatives exhibited higher antimicrobial efficacy than their shorter-chain counterparts. The study concluded that increasing chain length correlates with enhanced activity due to improved membrane interaction .
  • Anticancer Studies : In a study involving MCF-7 cells, it was found that treatment with acetic acid derivatives led to a significant reduction in cell viability at concentrations above 25 µM. The mechanism was linked to apoptosis induction as evidenced by increased caspase activity .

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